rac-Phycocyanobilin

Übersicht

Beschreibung

rac-Phycocyanobilin is a natural blue tetrapyrrole chromophore found in phycocyanin, a protein complex involved in photosynthesis in cyanobacteria and certain algae. This compound plays a crucial role in the absorption and transmission of light energy, making it essential for the photosynthetic process. Due to its antioxidation, anti-inflammatory, and anti-cancer properties, this compound has garnered significant interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-Phycocyanobilin typically involves the biosynthesis pathway in microbial hosts such as Escherichia coli. The process begins with the screening of optimal heme oxygenase from Thermosynechococcus elongatus and ferredoxin oxidoreductase from Synechocystis sp. PCC6803. Mutants with higher activities are obtained through rational design and high-throughput screening. A DNA scaffold is then applied to assemble these mutants, reducing spatial barriers and enhancing heme supply. This method has achieved a high titer of this compound in a 5-liter fermenter .

Industrial Production Methods

Industrial production of this compound involves the heterologous expression of apo-proteins with signal peptides in Escherichia coli The biosynthesis pathway is reconstructed, and culture media are optimizedThis method has successfully enhanced the production of this compound by 3.7-fold compared to the starting strain .

Analyse Chemischer Reaktionen

Types of Reactions

rac-Phycocyanobilin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functional properties and applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often carried out in an inert atmosphere to avoid unwanted side reactions.

Substitution: Substitution reactions involve reagents like halogens and nucleophiles. These reactions are conducted under controlled temperatures and pH to ensure specificity.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which retain its core structure while exhibiting modified functional properties. These derivatives are valuable for different scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Biotechnology Applications

Optogenetics

One of the most promising applications of rac-Phycocyanobilin is in the field of optogenetics, where it serves as a chromophore in light-sensitive proteins. Researchers have developed systems that utilize the PhyB-PIF optogenetic tool to control intracellular signaling pathways through light activation. In a study, this compound was synthesized in mammalian cells to activate the small GTPase Rac1, which is crucial for actin reorganization and cellular movement. The study demonstrated that light exposure could induce rapid lamellipodia formation in HEK-293 cells, showcasing the potential of PCB in manipulating cellular processes for research and therapeutic purposes .

Table 1: Summary of Optogenetic Applications Using this compound

| Application Area | Mechanism | Result |

|---|---|---|

| Cell Signaling Control | Light-induced activation of Rac1 | Formation of lamellipodia in HEK-293 cells |

| Intracellular Pathway Manipulation | PhyB-PIF system with PCB as chromophore | Enhanced control over ERK MAP kinase pathway |

Food Science Applications

Natural Food Colorant

this compound is recognized for its vibrant blue color, making it an attractive option as a natural food colorant. The extraction process has been optimized to yield high concentrations of PCB from dried cyanobacteria. This natural colorant is not only visually appealing but also aligns with consumer demand for natural ingredients in food products .

Table 2: Comparison of Extraction Methods for Phycocyanobilin

| Extraction Method | Yield (Enrichment Factor) | Solvent Used |

|---|---|---|

| Ethanol Extraction | 143-fold from dried cells | Ethanol |

| Purified Phycocyanin Extraction | 25-fold enrichment | Ethanol |

Pharmacological Applications

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound possesses significant antioxidant properties, which can combat oxidative stress in biological systems. Studies have shown that PCB can reduce inflammation and oxidative damage in various animal models, suggesting its potential as a therapeutic agent for conditions related to oxidative stress .

Table 3: Pharmacological Effects of this compound

| Effect Type | Mechanism | Study Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of inflammatory cytokines |

Future Directions and Case Studies

The potential applications of this compound are vast and still under exploration. Future research may focus on:

- Clinical Trials : Investigating the efficacy of PCB in human subjects for antioxidant and anti-inflammatory therapies.

- Food Industry Innovations : Developing new food products that incorporate PCB as a natural colorant while enhancing nutritional profiles.

- Biotechnological Advancements : Further refinement of optogenetic tools using PCB to improve precision in cellular manipulation.

Wirkmechanismus

rac-Phycocyanobilin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. In cancer cells, this compound induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bilirubin: A tetrapyrrole compound with structural similarity to rac-Phycocyanobilin. Both compounds bind to human serum albumin with high affinity.

Phycoerythrobilin: Another tetrapyrrole chromophore found in phycoerythrin, with similar light-absorbing properties.

Biliverdin: A green tetrapyrrole compound involved in heme catabolism, sharing antioxidation properties with this compound

Uniqueness

This compound is unique due to its specific role in photosynthesis and its diverse range of bioactivities. Its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent sets it apart from other similar compounds. Additionally, its safe and nutritional properties make it highly valuable for various industrial applications .

Biologische Aktivität

rac-Phycocyanobilin (PCB) is a blue tetrapyrrole chromophore derived from phycocyanin, a biliprotein found in cyanobacteria and certain algae. It plays a significant role in light absorption during photosynthesis and has garnered attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

This compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : PCB scavenges free radicals and reduces oxidative stress. It inhibits reactive oxygen species (ROS) generation, which is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : PCB modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. It has been shown to down-regulate the expression of inflammatory markers such as TNF-α and HO-1 in various models .

- Cancer Cell Proliferation Inhibition : PCB induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways involved in cell cycle regulation. For instance, it has been observed to block the cell cycle at the G0/G1 phase in several tumor cell lines .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotection in Ischemic Stroke :

A study demonstrated that PCB administration significantly reduced neuronal damage in rodent models of ischemic stroke. The mechanism involved the inhibition of NADPH oxidase activity, leading to decreased oxidative stress and inflammation . -

Anti-Arthritic Effects :

In an antigen-induced arthritis (AIA) model using C57BL/6 mice, PCB was administered intraperitoneally before antigen challenge. The results indicated a significant reduction in nociception and inflammation, suggesting its potential as a therapeutic agent for inflammatory arthritis . -

Cancer Cell Line Studies :

Research involving pancreatic tumor cell lines (PA-TU-8902, Mia PaCa-2) showed that PCB could prevent cancer cell proliferation by blocking ROS generation in mitochondria. Additionally, it induced cell cycle arrest and apoptosis in various cancer types .

Eigenschaften

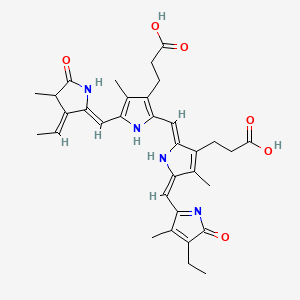

IUPAC Name |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13+,27-14-,28-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMALANKTSRILL-HSHKIBDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC1=O)/C=C/2\C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C/C)/C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715372 | |

| Record name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215871-76-4, 20298-86-6 | |

| Record name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.